3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Description
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a halogenated benzamide derivative characterized by a central benzamide scaffold substituted with bromine at position 2. The N-linked phenyl ring features a 4-chloro substituent and a 2-chlorobenzoyl group, introducing steric and electronic complexity.
Properties
IUPAC Name |
3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-5-3-4-12(10-13)20(26)24-18-9-8-14(22)11-16(18)19(25)15-6-1-2-7-17(15)23/h1-11H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATMIZDTFPQGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound, with the molecular formula , exhibits a complex structure that may confer various therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula:
- Molecular Weight: 449.12 g/mol
- Physical State: Solid
- Melting Point: Approximately 266.7°C
The biological activity of 3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate the activity of various enzymes and receptors, influencing physiological processes such as inflammation and cell proliferation.
Potential Mechanisms:
- Anti-inflammatory Activity: The compound may inhibit pro-inflammatory cytokines or enzymes, thereby reducing inflammation.
- Antimicrobial Properties: It has been studied for its potential effects against various pathogens.
- Antiparasitic Activity: Similar compounds have shown efficacy against parasites like Trypanosoma brucei, suggesting potential applications in treating diseases such as African sleeping sickness.
Biological Activity Data
The following table summarizes the biological activities reported for 3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide and related compounds:
Case Studies
-
Antiparasitic Activity:
A study identified analogues of benzamides with potent activity against Trypanosoma brucei. One compound demonstrated an in vitro EC50 of and was effective in vivo, curing infected mice when administered orally at a dose of for four days . -
RET Kinase Inhibition:
Research on related compounds showed that certain benzamide derivatives exhibited significant inhibition of RET kinase activity, which is crucial in cancer therapy. These compounds were evaluated using ELISA-based assays, indicating their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Structure
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide can be synthesized through reactions between halogenated phenyl compounds and benzamides. Its synthesis is significant in medicinal chemistry and materials science, where it serves as an intermediate in the production of pharmaceuticals and specialty chemicals. The synthesis often employs reagents like sodium hydroxide or potassium carbonate to facilitate reactions under controlled conditions. Reaction temperatures, solvent choice, and reaction times are optimized to maximize yield and purity, and industrial processes may utilize continuous flow reactors to improve efficiency and scalability.
The compound's structural uniqueness arises from its combination of halogenated groups and the benzamide moiety, which influences its chemical behavior and biological activity.
Chemical Reactions
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide participates in several types of chemical reactions:
- Halogenation
- Amidation
- Aryl coupling reactions
These reactions are critical for modifying the compound's structure for various applications, allowing researchers to tailor its properties for specific uses.
Physical and Chemical Properties
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide exhibits the following physical characteristics:
The chemical properties include:
- Halogenated Groups: The presence of bromine and chlorine atoms influences its reactivity.
- Benzamide Moiety: Affects its chemical behavior and biological activity.
Applications
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide has applications across various scientific fields:
- Medicinal Chemistry: Used as an intermediate in synthesizing various pharmaceuticals.
- Materials Science: Employed in producing specialty chemicals and materials with specific properties.
- Agrochemicals: Utilized in synthesizing agrochemicals.
- Scientific Research: Studied for its potential biological activities.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 3-bromo substituent in the target compound contrasts with 4-bromo in compound (I) , which affects electron distribution and steric interactions. The 2-chlorobenzoyl moiety in the target compound shares similarities with the naphthyl system in , both contributing to extended conjugation and planar molecular conformations.
Crystallographic Trends :
- Analogues like compound (I) and exhibit low R factors (≤0.049), indicative of high-resolution structural determination using tools like SHELX and ORTEP-3 . The absence of crystallographic data for the target compound suggests opportunities for future structural studies.
Synthetic Yields and Methods :
- Halogenated benzamides are typically synthesized via acyl chloride intermediates reacting with substituted anilines. For example, reports a 90% yield for a related 4-bromo-N-(2-chloro-6-fluorophenyl)benzamide, highlighting the efficiency of such routes.
Functional Group Comparisons
- Chlorobenzoyl vs. Sulfamoyl Groups : The 2-chlorobenzoyl group in the target compound enhances lipophilicity compared to sulfamoyl-containing derivatives (e.g., ), which may influence bioavailability and target binding.
- Nitro vs.
Computational and Experimental Insights
- Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula could model the electronic structure of the target compound, predicting properties such as dipole moments and HOMO-LUMO gaps.
- Hydrogen Bonding : Analogues like N-(3-chlorophenyl)-2-hydroxybenzamide exhibit intramolecular hydrogen bonding (O–H···O), a feature absent in the target compound but critical for stability in related structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide?
- Methodological Answer : The compound can be synthesized via sequential amide coupling and Friedel-Crafts acylation. For example:
Amide Formation : React 4-chloro-2-aminophenol with 3-bromobenzoyl chloride in anhydrous DCM under nitrogen, using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
Benzoylation : Introduce 2-chlorobenzoyl chloride via Friedel-Crafts acylation using AlCl₃ as a catalyst in nitrobenzene at 80°C for 6 hours. Purify via column chromatography (silica gel, gradient elution) .
Key Considerations : Optimize stoichiometry (1.2:1 molar ratio for acyl chloride) and reaction time to minimize side products like over-acylated derivatives.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. For example, the aromatic proton adjacent to the benzoyl group typically appears as a doublet at δ 7.8–8.2 ppm () .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL-97) for structure refinement. Single crystals grown via slow evaporation in ethanol/chloroform mixtures. The dihedral angle between the benzamide and chlorobenzoyl groups (~45°) reveals steric hindrance effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces. The bromine atom’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV, enhancing electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using AMBER force fields. The chlorobenzoyl group shows hydrophobic clustering, impacting solubility and bioavailability .
Q. What biochemical assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Target Identification : Similar benzamide derivatives inhibit bacterial AcpS-PPTase enzymes. Use homology modeling (SWISS-MODEL) to predict binding to the enzyme’s active site, focusing on conserved residues (e.g., Lys-45, Asp-72) .
- Kinetic Assays : Perform fluorometric assays with purified AcpS-PPTase. Pre-incubate the compound (0.1–10 µM) with enzyme and measure NADH depletion at 340 nm. IC₅₀ values < 2 µM suggest competitive inhibition .
Q. How can contradictory spectroscopic data be resolved during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine - HMBC NMR to confirm amide connectivity if signals overlap. For crystallographic ambiguities (e.g., disordered chloro groups), use Hirshfeld surface analysis to validate intermolecular interactions .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H]⁺ values (e.g., m/z 462.92) with theoretical masses (Δ < 2 ppm). Discrepancies > 5 ppm may indicate residual solvents or isotopic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
